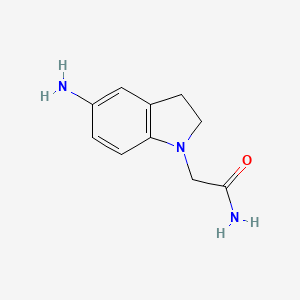![molecular formula C38H32N2O B12545673 N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) CAS No. 142017-82-1](/img/structure/B12545673.png)
N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) is a complex organic compound that features a unique structure with two phenylamine groups connected by an oxybis(methylene) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) typically involves a multi-step process. One common method is the Friedel-Crafts reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. This reaction forms the oxybis(methylene) bridge, connecting the phenylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield amines or alcohols.
科学研究应用
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide): This compound features a similar oxybis(phenylene) structure but with different substituents.
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): This compound has a methylene bridge instead of an oxybis(methylene) bridge.
Uniqueness
N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its oxybis(methylene) bridge provides unique reactivity and stability compared to similar compounds.
This detailed article provides a comprehensive overview of N,N’-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline), covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
142017-82-1 |
|---|---|
分子式 |
C38H32N2O |
分子量 |
532.7 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methoxymethyl]aniline |
InChI |
InChI=1S/C38H32N2O/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-25-21-31(22-26-37)29-41-30-32-23-27-38(28-24-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28H,29-30H2 |
InChI 键 |
HGDLIMLQVAATGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)COCC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
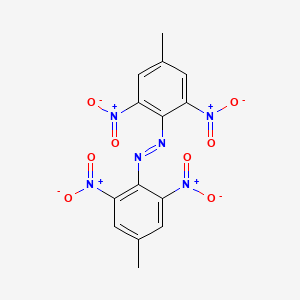
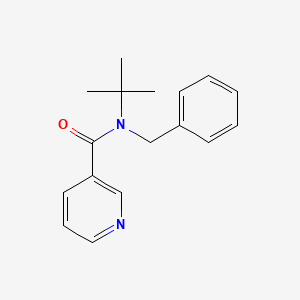
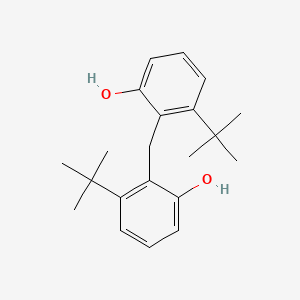
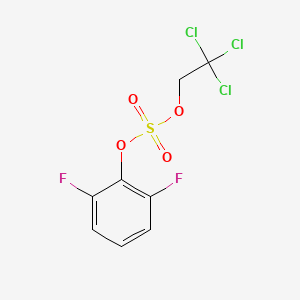
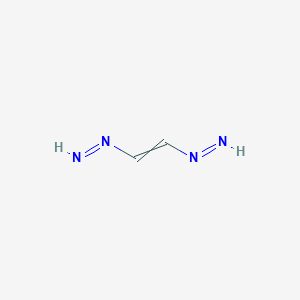
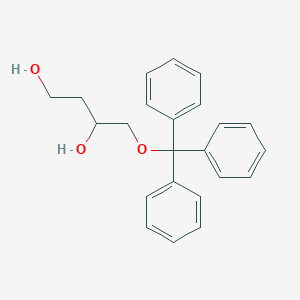
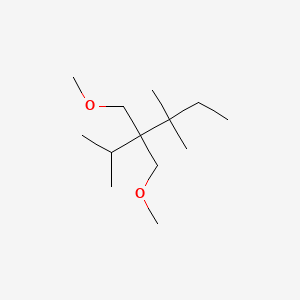
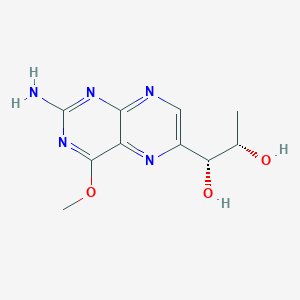
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
